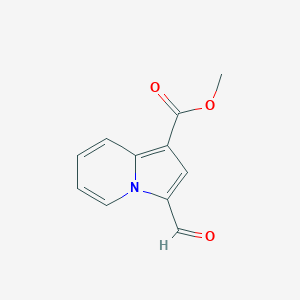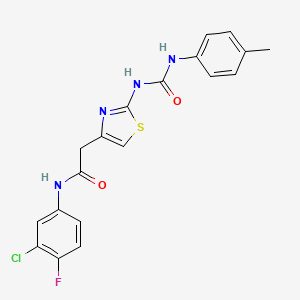
Methyl 3-formylindolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-formylindolizine-1-carboxylate” is a chemical compound. It is also known as “methyl 3-formyl-1H-indole-1-carboxylate” with a CAS Number of 111168-43-5 . It has a molecular weight of 203.2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H9NO3 . For a more detailed analysis, techniques such as IR, 1H-NMR, 13C-NMR, and MS data can be used .Aplicaciones Científicas De Investigación
Structural Analysis in Drug Development
Methyl 3-formylindolizine-1-carboxylate has been structurally analyzed, particularly in its phenylindolizine-based derivatives. For instance, methyl 3-(4-flurobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate was investigated for its inhibitory action against Mycobacterium tuberculosis. The study involved Hirshfeld surface analysis and fingerprint plots to characterize intermolecular interactions, crucial for the drug's crystal structure formation and its potential as a tuberculosis treatment (Hasija et al., 2020).
Synthesis Methodologies
Research has also focused on developing efficient synthesis methods for indolizine-1-carboxylates. An effective one-pot synthetic protocol was developed for 3-arylindolizine-1-carboxylates, involving 1,3-dipolar annulation and subsequent aromatisation. This method emphasizes the role of this compound in facilitating straightforward synthesis processes, vital for pharmaceutical development (Li et al., 2013).
Larvicidal Properties
Another study explored the synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates, revealing their larvicidal properties against Anopheles arabiensis. This indicates the potential of this compound derivatives in developing bioactive compounds for pest control applications (Chandrashekharappa et al., 2018).
Bioactive Compound Synthesis
Further research includes the synthesis of various indolizine derivatives for potential therapeutic applications. The creation of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides showcased a range of biological activities, including anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial properties. These findings highlight the versatility of this compound in synthesizing diverse bioactive molecules (Mahanthesha et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-formylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-8(7-13)12-5-3-2-4-10(9)12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYFXWYKVJSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-ethyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2881248.png)
![(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B2881250.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2881254.png)
![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-enamide](/img/structure/B2881255.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881256.png)
![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-3-methyl-butyric acid](/img/structure/B2881257.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881258.png)
![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2881259.png)



![1-[4-(Dimethylamino)pyrimidin-2-yl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2881264.png)
